(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol . This compound is characterized by the presence of a dichlorophenyl group and a chloropyridine carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (3,4-dichlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Oxidation and Reduction: The dichlorophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the dichlorophenyl group
Scientific Research Applications
Chemistry: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features make it a candidate for designing inhibitors or modulators of enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl group and chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dichlorophenyl)methyl benzoate: A structurally similar compound with different functional groups, used in organic synthesis.
Uniqueness: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of a dichlorophenyl group and a chloropyridine carboxylate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H8Cl3NO2 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-4-3-8(6-11(10)15)7-19-13(18)9-2-1-5-17-12(9)16/h1-6H,7H2 |
InChI Key |
RLTKUAHANJNIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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